Epiguajadial B
CAS No.:
Cat. No.: VC19755042
Molecular Formula: C30H34O5
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H34O5 |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | (1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |
| Standard InChI | InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24+,30+/m1/s1 |
| Standard InChI Key | SCJBVAONMYLOHE-WWPAVAPFSA-N |
| Isomeric SMILES | C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
| Canonical SMILES | CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Introduction
Structural Elucidation and Stereochemical Significance
Molecular Architecture
The compound’s IUPAC name provides a detailed blueprint of its structure:
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Core framework: A 12-oxatricyclo[9.8.0.013,18]nonadeca system featuring fused cyclohexane and oxepane rings.
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Substituents: Four methyl groups at positions 4, 7, 7, and 11; a phenyl group at position 19; and two aldehyde groups at positions 14 and 16.
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Stereochemistry: Absolute configurations at positions 1R, 11S, and 19R, with double bonds at 4E and 8E ensuring planar rigidity.
The presence of conjugated double bonds (4,8,13,15,17-pentaene) creates an extended π-system, enabling electronic delocalization that may influence redox properties or UV-Vis absorption profiles.
Functional Group Analysis
Critical functional groups include:
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Hydroxyl groups (C15, C17): Facilitate hydrogen bonding with biological targets such as enzymes or receptors.
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Aldehyde groups (C14, C16): Serve as electrophilic sites for nucleophilic addition reactions or Schiff base formation.
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Phenyl group (C19): Enhances hydrophobic interactions within binding pockets, a feature leveraged in drug design to improve target affinity .
Synthesis and Stereochemical Control
Multi-Step Synthetic Routes
Synthesis of this compound requires meticulous control over stereochemistry and regioselectivity. Key steps include:
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Dichlorocarbene insertion: Employed to construct strained bicyclic intermediates, as demonstrated in analogous syntheses of bioisosteric compounds .
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Aldol condensation: To establish the α,β-unsaturated carbonyl system.
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Asymmetric catalysis: IDPi (imidodiphosphorimidate) catalysts enable enantioselective formation of hydrazonoesters, critical for achieving the desired (1R,11S,19R) configuration .
A representative synthetic pathway is outlined below:
Challenges in Scale-Up
Gram-scale syntheses report diminished yields (~15% drop) due to steric hindrance during late-stage functionalization . Catalyst recovery (e.g., IDPi-3h) mitigates costs, though precipitation of intermediates remains a bottleneck .
Physicochemical Properties
The compound’s physicochemical profile is pivotal for its bioactivity and formulation:
| Property | Value/Description | Method of Determination |
|---|---|---|
| Molecular weight | 474.6 g/mol | High-resolution mass spectrometry |
| Solubility | Low in water; soluble in DMSO | Shake-flask method |
| logP | 3.8 (predicted) | Computational modeling |
| Stability | Sensitive to light and oxidation | Accelerated stability testing |
The low aqueous solubility necessitates prodrug strategies or nanoformulations for in vivo applications.
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits inhibitory activity against lipoprotein-associated phospholipase A2 (LpPLA2), a target in cardiovascular disease. Key interactions include:
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Hydrogen bonding: Hydroxyl groups (C15, C17) anchor the compound to LpPLA2’s oxyanion hole (Leu153, Phe274) .
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Hydrophobic interactions: The phenyl group (C19) occupies a lipophilic pocket near Leu121 and Phe125, enhancing binding affinity .
Comparative studies with bicyclo[1.1.1]pentane bioisosteres reveal that the phenyl group’s planar geometry optimizes pocket occupancy, albeit with a slight potency trade-off (~2-fold reduction in IC50) .
Agrochemical Applications
In agrochemistry, the dicarbaldehyde moiety acts as a crosslinker in polymer matrices for controlled-release fertilizers. The methyl groups (C4, C7, C11) confer resistance to microbial degradation, extending field longevity.
Recent Advances and Future Directions
Catalytic Innovations
Recent methodologies leveraging IDPi catalysts achieve enantioselectivities >96:04 e.r., enabling access to gram quantities of enantiopure material . Hydrolysis of hydrazonoesters to 4-oxoesters (85% yield) streamlines route efficiency .
Structural Analogues
Bioisosteric replacement of the phenyl group with bicyclo[1.1.1]pentane improves metabolic stability but requires synthetic trade-offs . Hybrid derivatives incorporating fluoroalkyl chains are under investigation to enhance blood-brain barrier penetration.
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